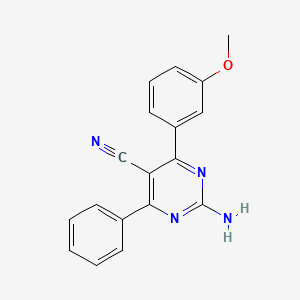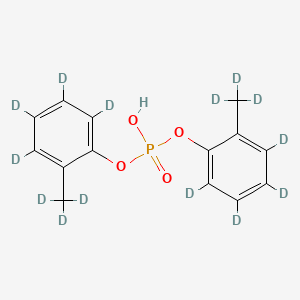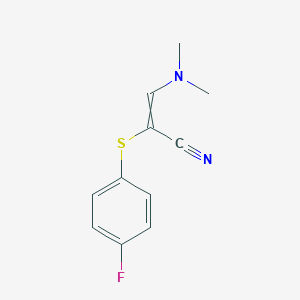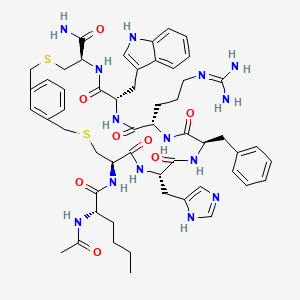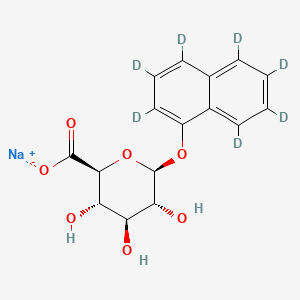
1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Naphthol is prepared by two main synthetic routes :
- Nitration and Hydrogenation:
- Naphthalene is nitrated to give 1-nitronaphthalene.
- 1-nitronaphthalene is then hydrogenated to form 1-naphthylamine.
- Finally, 1-naphthylamine undergoes hydrolysis to yield 1-naphthol.
- The reactions can be summarized as follows: [ \text{C}_{10}\text{H}_8 + \text{HNO}3 \rightarrow \text{C}{10}\text{H}_7\text{NO}_2 + \text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NO}_2 + 3\text{H}2 \rightarrow \text{C}{10}\text{H}_7\text{NH}_2 + 2\text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NH}_2 + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_7\text{OH} + \text{NH}_3 ]
- Hydrogenation and Oxidation:
- Naphthalene is hydrogenated to tetralin.
- Tetralin is then oxidized to 1-tetralone.
- 1-tetralone undergoes dehydrogenation to form 1-naphthol.
Analyse Chemischer Reaktionen
1-Naphthol undergoes various types of chemical reactions :
- Oxidation:
- 1-Naphthol can be oxidized to form 1,4-naphthoquinone.
- This reaction is often catalyzed by oxidizing agents such as potassium permanganate.
- Reduction:
- Partial reduction of 1-naphthol yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.
- Substitution:
- The 4-position of 1-naphthol is susceptible to electrophilic attack, making it useful in the preparation of diazo dyes.
- Reduction of diazo derivatives gives 4-amino-1-naphthol.
- Tautomerism:
- 1-Naphthol exhibits tautomerism, producing a small amount of the keto tautomer.
- This tautomerism is exploited in the Bucherer reaction, where 1-naphthol undergoes ammonolysis to give 1-aminonaphthalene.
Wissenschaftliche Forschungsanwendungen
1-Naphthol has a wide range of applications in scientific research :
- Chemistry:
- Used as a precursor in the manufacturing of various azo dyes.
- Employed in analytical chemistry as Molisch’s reagent for detecting carbohydrates.
- Biology:
- Acts as a biomarker in various biological studies.
- Plays a role in the Sakaguchi test for detecting arginine in proteins.
- Medicine:
- Used in the synthesis of pharmaceuticals such as nadolol, an antihypertensive drug.
- Involved in the production of the antidepressant sertraline and the anti-protozoan therapeutic atovaquone.
- Industry:
- Utilized in the production of insecticides like carbaryl.
- Serves as a component in multifunctional material systems due to its stability and reactivity.
Wirkmechanismus
1-Naphthol functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . The hydroxyl group at position 1 allows it to participate in various biochemical reactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Naphthol is often compared with its isomer, 2-naphthol :
- 2-Naphthol:
- Differs by the location of the hydroxyl group on the naphthalene ring.
- More reactive than 1-naphthol.
- Widely used as an intermediate for the production of dyes and other compounds.
- Phenol:
- Naphthols are naphthalene homologues of phenol.
- Both exhibit phenolic properties but naphthols are more reactive.
1-Naphthol’s unique position of the hydroxyl group makes it particularly useful in specific chemical reactions and applications, distinguishing it from its isomer and other similar compounds.
Eigenschaften
Molekularformel |
C16H15NaO7 |
|---|---|
Molekulargewicht |
349.32 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-6-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1/i1D,2D,3D,4D,5D,6D,7D; |
InChI-Schlüssel |
NYYIXWAJCYTTOL-HSDKOQQFSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H])[2H])[2H])[2H].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)
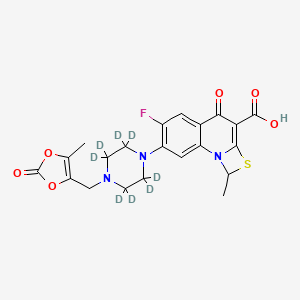
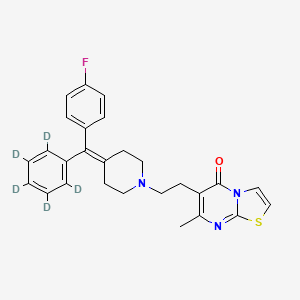
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
